molecular formula C12H24O5 B12715472 2,2-Dimethyl-1,4,7,10,13-pentaoxacyclopentadecane CAS No. 74649-90-4

2,2-Dimethyl-1,4,7,10,13-pentaoxacyclopentadecane

Cat. No.: B12715472
CAS No.: 74649-90-4
M. Wt: 248.32 g/mol
InChI Key: DFAFZVPNKONQTA-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,4,7,10,13-pentaoxacyclopentadecane is a heterocyclic organic compound with the molecular formula C12H24O5. It is known for its unique structure, which includes a 15-membered ring with five oxygen atoms and two methyl groups attached to the carbon atoms. This compound is part of the crown ether family, which is known for its ability to form stable complexes with various metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the cyclization of linear polyether precursors. One common method is the reaction of diethylene glycol with formaldehyde in the presence of an acid catalyst, followed by the addition of 2,2-dimethylpropane-1,3-diol. The reaction is carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through a series of purification steps, including distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,4,7,10,13-pentaoxacyclopentadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-1,4,7,10,13-pentaoxacyclopentadecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,4,7,10,13-pentaoxacyclopentadecane involves its ability to form stable complexes with metal ions. The oxygen atoms in the ring act as electron donors, coordinating with the metal ions and stabilizing them. This property is particularly useful in catalysis and ion transport studies .

Comparison with Similar Compounds

2,2-Dimethyl-1,4,7,10,13-pentaoxacyclopentadecane is unique due to its specific ring size and the presence of five oxygen atoms. Similar compounds include:

Properties

CAS No.

74649-90-4

Molecular Formula

C12H24O5

Molecular Weight

248.32 g/mol

IUPAC Name

2,2-dimethyl-1,4,7,10,13-pentaoxacyclopentadecane

InChI

InChI=1S/C12H24O5/c1-12(2)11-16-8-7-14-4-3-13-5-6-15-9-10-17-12/h3-11H2,1-2H3

InChI Key

DFAFZVPNKONQTA-UHFFFAOYSA-N

Canonical SMILES

CC1(COCCOCCOCCOCCO1)C

Origin of Product

United States

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